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Compound of Interest

Compound Name: Lasamide

Cat. No.: B1675832

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism and inhibitory
action of Lasamide, a potent sulfonamide inhibitor, on various human carbonic anhydrase
(hCA) isoforms. This document is intended for researchers, scientists, and professionals in the
field of drug development seeking a comprehensive understanding of Lasamide's structure-
activity relationship and its potential as a lead compound for novel therapeutics.

Quantitative Inhibitory Activity of Lasamide

Lasamide has demonstrated potent inhibitory activity against a wide spectrum of human
carbonic anhydrase isoforms. Its efficacy, represented by inhibition constants (Ki), has been
guantified and compared with established carbonic anhydrase inhibitors, Acetazolamide (AAZ)
and Furosemide (FUR). The data, determined by a stopped-flow CO:z hydration assay, is
summarized in the table below.
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Isoform Lasamide Ki (nM) AAZ Ki (nM) FUR Ki (nM)
hCA 0.89 250 10,000
hCAll 0.54 12 10,000
hCA IV 15.3 74 >10,000
hCA VA 48.2 45 >10,000
hCA VB 22.8 6.3 >10,000
hCA VI 29.5 8.9 >10,000
hCA VI 1.87 2.5 1,250
hCA IX 2.61 25 4,250
hCA Xl 7.54 5.7 4,560
hCA Xl 9.37 21 1,120
hCA XIV 11.9 47 >10,000

Data sourced from a 2024 study in ACS Medicinal Chemistry Letters. Ki values are presented
as the mean of three independent experiments. Errors were in the range of £+5-10% of the
reported values.[1]

Lasamide exhibits subnanomolar inhibition of the physiologically prevalent isoforms hCA | and
hCA I1.[1] Notably, it is a highly effective inhibitor of the tumor-associated isoform hCA IX with a
Ki value of 2.61 nM, making it significantly more potent than both Furosemide and
Acetazolamide against this target.[1] Its activity against other isoforms remains in the low
nanomolar range.[1]

Binding Mechanism in the Active Site

The binding of Lasamide to the active site of carbonic anhydrase is characteristic of primary
sulfonamide inhibitors.[2] X-ray crystallography studies of Lasamide in complex with hCA II
and a mimic of hCA XllI reveal a well-defined binding pose within the catalytic pocket.
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The core interaction involves the deprotonated sulfonamide group of Lasamide coordinating
directly with the catalytic Zn(ll) ion at the base of the active site cavity. This interaction
displaces a water molecule or hydroxide ion that is typically bound to the zinc ion, thereby
inhibiting the enzyme's catalytic activity.

Further stabilization of the inhibitor-enzyme complex is achieved through a network of
hydrogen bonds and van der Waals interactions with key amino acid residues. The
sulfonamide's SO2NH2 group forms hydrogen bonds with the side chain of Thr199 and the
backbone amide of the same residue. The aromatic ring of Lasamide engages in hydrophobic
interactions with residues such as Val121, Phel31, Leul198, and Pro202, which line the
hydrophobic half of the active site.
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Binding of Lasamide to the Carbonic Anhydrase Active Site.

Experimental Protocols

Inhibitory Activity Determination: Stopped-Flow CO:
Hydration Assay
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The inhibitory potencies (Ki values) of Lasamide were determined using a stopped-flow
spectrophotometric assay that measures the enzyme-catalyzed hydration of CO-.

Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of the
solution. This pH change is monitored by a pH indicator, and the initial rate of the reaction is
measured. The inhibition constant is determined by measuring these rates at various inhibitor
concentrations.

Methodology:

o Reagents: All measurements are performed using a buffer solution (e.g., Tris-HCI) containing
a pH indicator (e.g., phenol red) and a constant ionic strength maintained with NazSOa.

e Enzyme and Inhibitor Preparation: Stock solutions of the purified carbonic anhydrase
isoforms and the inhibitor (Lasamide) are prepared.

o Reaction Initiation: The enzyme and inhibitor are pre-incubated to allow for binding. The
reaction is initiated by rapidly mixing this solution with a COz-saturated buffer in the stopped-
flow instrument.

o Data Acquisition: The change in absorbance of the pH indicator is monitored over a short
period (typically 10-15 seconds) at a specific wavelength.

o Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the
absorbance change over time. The uncatalyzed rate is subtracted from the observed rate. Ki
values are then determined by fitting the data to the appropriate inhibition model.
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Workflow for Stopped-Flow CO2 Hydration Assay.
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Structural Determination: X-ray Crystallography

The three-dimensional structure of Lasamide in complex with hCA isoforms was determined by
X-ray crystallography to elucidate the precise binding interactions.

Methodology:

e Protein Expression and Purification: The target human carbonic anhydrase isoforms (e.g.,
hCA Il) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

o Crystallization: The purified protein is co-crystallized with a molar excess of Lasamide using
vapor diffusion techniques (hanging or sitting drop). Various crystallization conditions
(precipitants, pH, temperature) are screened to obtain diffraction-quality crystals.

o Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data are collected at a synchrotron source.

» Structure Solution and Refinement: The diffraction data are processed, and the structure is
solved using molecular replacement with a known carbonic anhydrase structure as a search
model. The model is then refined, and the inhibitor molecule is built into the electron density
map.

o Structural Analysis: The final refined structure is analyzed to identify the key interactions
between Lasamide and the amino acid residues in the active site.

Conclusion

Lasamide is a potent, broad-spectrum inhibitor of human carbonic anhydrases, with
particularly strong activity against the clinically relevant isoforms hCA 1, Il, and IX. Its binding
mechanism, characterized by the coordination of its primary sulfonamide group to the active
site zinc ion and further stabilized by a network of hydrogen bonds and hydrophobic
interactions, provides a solid foundation for its high affinity. The detailed experimental protocols
and structural insights presented in this guide offer valuable information for the rational design
and development of next-generation carbonic anhydrase inhibitors based on the Lasamide
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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